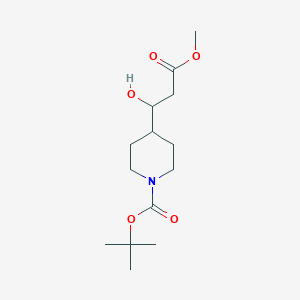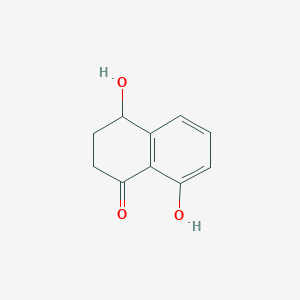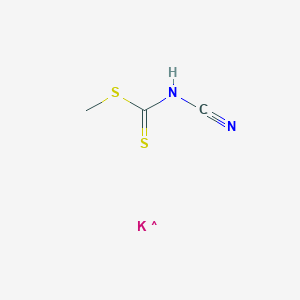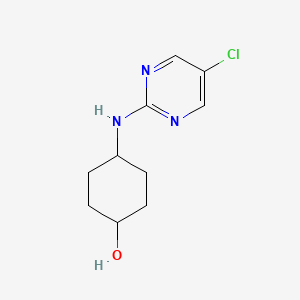
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is a synthetic analog of vitamin D2. This compound is characterized by the presence of deuterium atoms at specific positions, which can enhance its stability and biological activity. It is a seco-steroid, meaning it has a broken ring structure, and it plays a crucial role in calcium and phosphate metabolism in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves multiple steps. One efficient method starts from (S)-carvone and involves a palladium-catalyzed tandem process. This process produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of deuterium in the synthesis can be challenging and requires specialized equipment and conditions to ensure the incorporation of deuterium atoms at the desired positions.
化学反応の分析
Types of Reactions
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the double bonds within the structure.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols or alkanes.
科学的研究の応用
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuterium incorporation on the stability and reactivity of vitamin D analogs.
Biology: It is used to investigate the role of vitamin D metabolites in cellular processes and signaling pathways.
Medicine: It is studied for its potential therapeutic effects in conditions related to calcium and phosphate metabolism, such as osteoporosis and chronic kidney disease.
作用機序
The mechanism of action of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves binding to the vitamin D nuclear receptor (VDR). This receptor is a ligand-dependent transcription regulator that modulates the expression of genes involved in calcium and phosphate homeostasis. The binding of the compound to VDR leads to the activation or repression of target genes, resulting in various biological effects .
類似化合物との比較
Similar Compounds
1-alpha,25-Dihydroxy-3-epi Vitamin D3: A natural metabolite of vitamin D3 with similar biological activity.
1-alpha,25-Dihydroxy Vitamin D3: Another active form of vitamin D3, widely studied for its role in calcium and phosphate metabolism.
25-Hydroxy Vitamin D3: A precursor to the active forms of vitamin D3, used as a biomarker for vitamin D status in the body.
Uniqueness
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is unique due to the incorporation of deuterium atoms, which can enhance its stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C28H44O3 |
|---|---|
分子量 |
437.7 g/mol |
IUPAC名 |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5,6-bis(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1/i2D3,4D3,5D3 |
InChIキー |
ZGLHBRQAEXKACO-COGGIGKQSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
正規SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,25-Dihydroxyvitamin D2-[D3]](/img/structure/B12328891.png)
![(Z)-N-[2-amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12328901.png)
![Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]-](/img/structure/B12328904.png)
![3-Bromobenzo[d]isoxazol-7-ol](/img/structure/B12328915.png)
![Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12328918.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B12328926.png)



![11b-(R)-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B12328969.png)



